molecular formula C₁₉H₁₄D₈N₆O₄S B1154425 4'-Hydroxy N-Desisopropyl Delavirdine-d8

4'-Hydroxy N-Desisopropyl Delavirdine-d8

Cat. No.: B1154425
M. Wt: 438.53
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Hydroxy N-Desisopropyl Delavirdine-d8 is a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Delavirdine, modified at specific positions to enhance metabolic stability and utility in pharmacokinetic studies. Its molecular formula is C19 D8 H14 N6 O4 S, with a molecular weight of 438.53 g/mol . The deuterium atoms are strategically placed at the piperazine ring (octadeuterated), reducing metabolic oxidation and prolonging half-life in tracer studies. Its primary application lies in quantitative mass spectrometry for studying Delavirdine metabolism .

Properties

Molecular Formula

C₁₉H₁₄D₈N₆O₄S

Molecular Weight

438.53

Synonyms

N-[2-[[4-(3-Amino-4-hydroxy-2-pyridinyl)-1-piperazinyl]carbonyl]-1H-indol-5-yl]methanesulfonamide-d8;  _x000B_1-(3-Amino-4-hydroxy-2-pyridinyl)-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]piperazine-d8

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between 4'-Hydroxy N-Desisopropyl Delavirdine-d8 and its analogs:

Property This compound 6’-Hydroxy N-Desisopropyl Delavirdine-d8 N-Desisopropyl Delavirdine N-Sulfate-d8
Molecular Formula C19 D8 H14 N6 O4 S C19 D8 H14 N6 O4 S C19 D8 H14 N6 O6 S2
Molecular Weight (g/mol) 438.53 438.53 502.59
Functional Group 4’-hydroxy substitution 6’-hydroxy substitution N-sulfate conjugate
Deuterium Position Piperazine ring (8D) Piperazine ring (8D) Piperazine ring (8D)
CAS Registry Number 188780-37-2 (non-deuterated parent) Not explicitly stated Not explicitly stated
Key Applications Metabolic tracer studies Metabolic tracer studies Sulfation pathway analysis

Structural Insights :

  • Positional Isomerism : The 4’-hydroxy vs. 6’-hydroxy substitution in the pyridine ring alters hydrogen bonding and metabolic susceptibility. The 4’-hydroxy variant exhibits higher polarity compared to the 6’-hydroxy analog, influencing its solubility and receptor interactions .
  • Sulfate Conjugation : N-Desisopropyl Delavirdine N-Sulfate-d8 introduces a sulfate group at the nitrogen position, increasing molecular weight by ~64 g/mol and altering phase II metabolism pathways .

Metabolic and Pharmacokinetic Differences

  • Deuterium Effect : The deuterated piperazine ring in all three compounds reduces CYP450-mediated oxidation, extending their half-lives in vivo. However, 4’-Hydroxy N-Desisopropyl Delavirdine-d8 is specifically optimized for tracking hydroxylation pathways due to its 4’-OH group .
  • Phase II Metabolism : The N-sulfate analog demonstrates enhanced water solubility (logP reduced by ~1.5 units compared to the parent compound), favoring renal excretion over hepatic clearance .

Analytical Utility

  • Mass Spectrometry: this compound is used as an internal standard due to its isotopic purity (>98% deuterium), minimizing interference with endogenous metabolites . In contrast, the N-sulfate variant requires specialized ionization techniques (e.g., negative-mode ESI) for detection .
  • Stability : The 4’-hydroxy analog shows superior stability in plasma (t1/2 > 24 hours at 4°C) compared to the sulfate conjugate, which degrades rapidly under acidic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.